An In-depth Technical Guide to Acridine Orange Base: Fluorescence Spectrum and Applications
An In-depth Technical Guide to Acridine Orange Base: Fluorescence Spectrum and Applications
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized by researchers, scientists, and drug development professionals. As a nucleic acid-selective, cationic dye, its applications range from cell cycle determination to the analysis of acidic organelles like lysosomes and autophagosomes.[1][2] Its unique metachromatic properties cause it to emit different colors of light depending on its binding target and local concentration, making it a powerful tool for differentiating cellular components and physiological states.[2][3]
Core Fluorescence Mechanism
Acridine Orange's utility stems from its differential fluorescence emission. The dye can cross the membranes of live cells and interact with nucleic acids and acidic compartments.[4]
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Binding to dsDNA: When AO intercalates between the base pairs of double-stranded DNA (dsDNA), it is in a monomeric state. In this conformation, it emits a bright green fluorescence.
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Binding to ssDNA and RNA: When AO binds to single-stranded DNA (ssDNA) or RNA, primarily through electrostatic interactions, it forms aggregates. This concentration-dependent aggregation causes a metachromatic shift, resulting in a red-to-orange fluorescence.
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Accumulation in Acidic Organelles: As a weakly basic molecule, Acridine Orange accumulates in acidic vesicular organelles (AVOs) such as lysosomes, endosomes, and autophagosomes. The low pH within these compartments leads to the protonation and trapping of AO, causing it to concentrate and form aggregates that fluoresce bright orange or red.
This differential staining allows for the simultaneous visualization of the nucleus (green) and acidic organelles (orange/red) within the same cell, providing valuable insights into processes like autophagy and apoptosis.
Quantitative Spectroscopic Data
The spectral properties of Acridine Orange are highly dependent on its molecular environment, concentration, and binding state. The following tables summarize its key quantitative characteristics.
Table 1: Excitation and Emission Wavelengths
| Condition | Excitation (nm) | Emission (nm) | Observed Color | Reference(s) |
| Bound to dsDNA | 488 - 502 | 520 - 526 | Green | |
| Bound to ssDNA / RNA | 457 - 460 | 630 - 650 | Red / Orange | |
| In Acidic Organelles | ~460 | ~650 | Orange / Red | |
| Low pH Environment (e.g., pH 3.5) | 460 | ~600 | Orange |
Table 2: Photophysical Properties
| Parameter | Value | Condition | Reference(s) |
| Fluorescence Quantum Yield (ΦF) | 0.2 | In basic ethanol | |
| Fluorescence Quantum Yield (ΦF) | 0.46 | Higher for protonated form (AOH+) | |
| Fluorescence Lifetime (τ) | Increases with increasing DNA-to-dye ratio | Bound to DNA |
Experimental Protocols and Methodologies
Accurate and reproducible results with Acridine Orange staining depend on carefully controlled experimental conditions.
Method 1: Staining of Live Cells for Fluorescence Microscopy
This protocol is adapted for visualizing acidic vesicular organelles (AVOs) as an indicator of autophagy or lysosomal activity.
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Cell Plating: Plate cells (e.g., AsPC-1) in a six-well plate at a density of 0.3 x 10⁶ cells per well and allow them to attach overnight.
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Treatment (Optional): Treat cells with the desired experimental compounds for the specified duration.
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Washing: Gently remove the culture medium and wash the cells once with 1 mL of phosphate-buffered saline (PBS).
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Staining: Add Acridine Orange solution (e.g., at a final concentration of 0.4 to 1 µg/mL in PBS) to each well.
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Imaging: Image the cells immediately using a fluorescence microscope equipped with filters for green (e.g., 530 nm) and red (>600 nm) emission, using blue light excitation (~488 nm). Live nucleated cells will exhibit green nuclei, while acidic compartments will fluoresce orange-red.
Method 2: Staining for Flow Cytometry Analysis
This method is suitable for quantifying cell populations based on DNA/RNA content or for ratiometric analysis of autophagy.
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Cell Preparation: Prepare a single-cell suspension of 10⁵ to 10⁶ cells in 100 µL of PBS or culture medium. Chill the cell suspension on ice.
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Permeabilization (Optional, for differential DNA/RNA): Gently add 0.4 mL of ice-cold cell permeabilizing solution. Incubate on ice for 15 seconds.
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Staining Solution Preparation: Prepare a working solution of Acridine Orange. For example, dilute a 2 mg/mL stock solution 1:100 in an appropriate buffer.
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Staining: Add the Acridine Orange staining solution to the cell suspension. For the permeabilization protocol, gently add 1.2 mL of ice-cold AO staining solution. Keep the cells on ice and protected from light. No incubation time is required for many protocols.
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Analysis: Run the samples on a flow cytometer. Use a blue laser for excitation (488 nm). Collect green fluorescence in a channel around 530 nm (e.g., 525/50 bandpass filter) and red fluorescence in a channel above 600 nm. This allows for the differentiation of cell populations based on their fluorescence profiles.
Visualized Workflows and Mechanisms
The following diagrams illustrate the core principles and workflows associated with Acridine Orange.
Caption: Mechanism of Acridine Orange differential fluorescence.
Caption: General experimental workflow for cell analysis using Acridine Orange.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. An acridine orange spore germination fluorescence microscopy versus spectral paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
